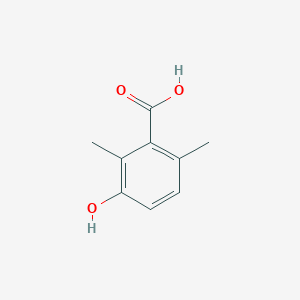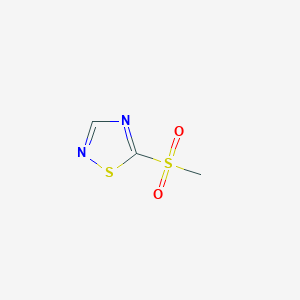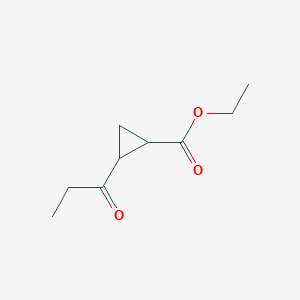![molecular formula C21H30O2Si B13973141 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol CAS No. 944451-16-5](/img/structure/B13973141.png)
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a silyl group attached to a butanol backbone. It is commonly used in organic synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol typically involves the reaction of 2-methyl-2-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-methyl-2-butanol+tert-butyldiphenylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of 2-methyl-2-butanone.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various silyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol involves the stabilization of reactive intermediates in organic synthesis. The silyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This allows for selective transformations in complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- 1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Uniqueness
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is unique due to its specific structure, which provides a balance of steric and electronic effects. This makes it particularly effective as a protecting group in organic synthesis, offering stability and reactivity that are advantageous in various chemical transformations.
Propiedades
Número CAS |
944451-16-5 |
|---|---|
Fórmula molecular |
C21H30O2Si |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-16-21(4,5)22/h6-15,22H,16-17H2,1-5H3 |
Clave InChI |
BIWOHIRLULUNPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


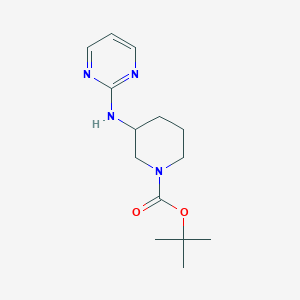
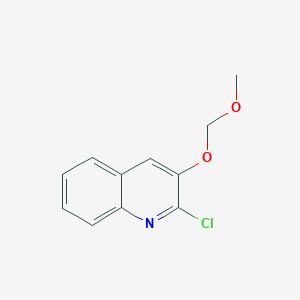
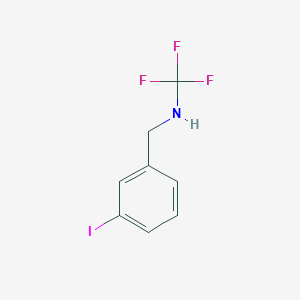

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
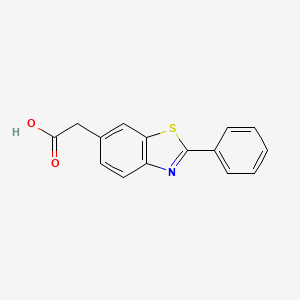

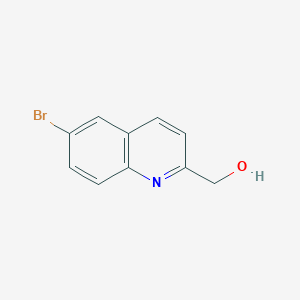
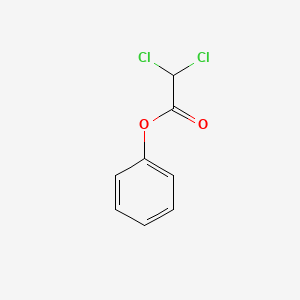
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
